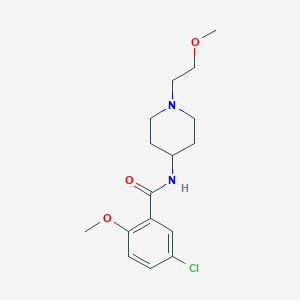

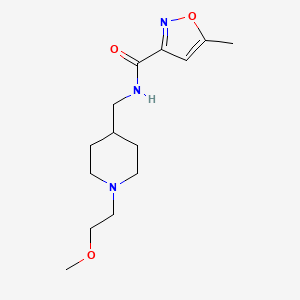

![molecular formula C13H13N5O B2509408 N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 404837-26-9](/img/structure/B2509408.png)

N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives involves the reaction of various starting compounds with amines to form the pyrazolo[3,4-d]pyrimidine core. For instance, the reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines leads to the formation of pyrazolo[3,4-d]pyrimidines, as described in one study . Another approach involves the cyclocondensation of 3-amine-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with ethyl malonates to synthesize pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines . Additionally, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved by reacting 5-amino-N-aryl-1H-pyrazoles with acetylacetone or 2-(4-methoxybenzylidene)malononitrile .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by various spectroscopic techniques, including 1H NMR and 13C NMR. The crystal structure and density functional theory (DFT) studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, revealed an intramolecular C–H…N hydrogen bond and a zigzag supramolecular chain stabilized by hydrogen bonds . DFT calculations provide insights into the electronic structure properties, such as HOMO-LUMO energy gap, chemical hardness, and potential, which are crucial for understanding the biological activity of these compounds .

Chemical Reactions Analysis

The pyrazolo[3,4-d]pyrimidine core can undergo various chemical reactions to yield different derivatives. For example, the reaction with POCl3 followed by NaN3 can produce dichloro- and diazido- derivatives of pyridopyrazlopyrimidine . The tetraheterocyclic systems can be formed by cyclization of these derivatives with primary amines . The reactivity of the pyrazolo[3,4-d]pyrimidine derivatives can be influenced by the substituents on the core structure, which can be tailored to achieve desired biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are determined by their molecular structure and substituents. Quantum chemical calculations, such as those performed using DFT/B3LYP method with various basis sets, can predict properties like dipole moment, electronegativity, and chemical potential . These properties are essential for understanding the interaction of these compounds with biological targets and their potential as pharmaceutical agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis and Bioactivity : The compound is synthesized and characterized using various spectroscopic techniques. It's used in studying the biological activity against breast cancer and microbes (Titi et al., 2020).

Cytotoxicity Studies : Synthesized derivatives of the compound have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Medicinal Chemistry

Anti-inflammatory and Anti-cancer Activities : Novel pyrazolo[1,5-a]pyrimidine derivatives synthesized from this compound show promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).

Adenosine Receptor Antagonists : Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives, related to this compound, has led to highly potent and selective antagonists for the human A3 adenosine receptor, important in medicinal chemistry (Squarcialupi et al., 2016).

Antifungal and Antibacterial Applications

Antifungal Effect : Certain derivatives containing this compound exhibit significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Antimicrobial Additives : When incorporated into polyurethane varnish or printing ink paste, some derivatives show very good antimicrobial effects (El‐Wahab et al., 2015).

Chemical Reactivity and Synthesis

Synthesis of Heterocyclic Systems : The compound is used in the synthesis of various heterocyclic systems, indicating its versatility in chemical synthesis (Farouk et al., 2021).

Quantum Chemical Calculations : Novel derivatives are synthesized and analyzed using Density Functional Theory (DFT), demonstrating its importance in theoretical chemistry studies (Saracoglu et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c1-18-13-9(7-16-18)12(14-8-15-13)17-10-5-3-4-6-11(10)19-2/h3-8H,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFPJDLUYBAIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)

![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)

![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2509337.png)

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)

![N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509342.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2509343.png)

![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2509348.png)